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Compound of Interest

Compound Name: 1,2-Dibromotetrafluorobenzene

Cat. No.: B1220476

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
1,2-Dibromotetrafluorobenzene (CAS No. 827-08-7), a key intermediate in the synthesis of
various pharmaceuticals, agrochemicals, and advanced materials. This document collates and
presents infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) data,
along with detailed experimental protocols. Due to the limited availability in public databases,
experimental Raman spectroscopic data for this specific compound is not included in this
guide.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1,2-
Dibromotetrafluorobenzene.

Infrared (IR) Spectroscopy

The infrared spectrum of 1,2-Dibromotetrafluorobenzene is characterized by strong
absorptions corresponding to C-F and C-Br stretching, as well as aromatic ring vibrations. The
major absorption bands are presented in Table 1.

Table 1: Principal Infrared Absorption Bands of 1,2-Dibromotetrafluorobenzene
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Vibrational Assignment

Wavenumber (cm~12) Intensity .

(Tentative)
1630 Medium C=C Aromatic Ring Stretching
1510 Strong C=C Aromatic Ring Stretching
1490 Strong C=C Aromatic Ring Stretching
1090 Strong C-F Stretching
960 Strong C-F Stretching
730 Medium C-Br Stretching
670 Medium C-Br Stretching

Data extracted from the NIST
Chemistry WebBook.[1]

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,2-Dibromotetrafluorobenzene shows a
characteristic isotopic pattern for a molecule containing two bromine atoms. The major
fragments and their relative intensities are listed in Table 2.

Table 2: Major Fragments in the Electron lonization Mass Spectrum of 1,2-
Dibromotetrafluorobenzene
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miz Relative Intensity (%) Proposed Fragment

[CeBrzF4]* (Molecular lon,
308 50

79Br7°Br)

[CeBrzF4]* (Molecular lon,
310 100

79Br81Br)

[CeBr2F4]* (Molecular lon,
312 50

81Br81Br)
229 20 [CeBrra]*
150 15 [CeFa]*

Data extracted from the NIST
Chemistry WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-quality NMR spectra for 1,2-Dibromotetrafluorobenzene presents certain
challenges, particularly for $3C NMR due to complex C-F spin-spin coupling.

Table 3: 13C NMR Spectroscopic Data for 1,2-Dibromotetrafluorobenzene

Chemical Shift (d) ppm Multiplicity Assignment
Data not readily available - C-Br
Data not readily available - C-F

Note: The 13C NMR signals for
the fluorinated aromatic
carbons are often difficult to
observe due to extensive C-F
coupling, leading to complex
multiplets and low signal-to-

noise ratios.[2]

Table 4: 1°F NMR Spectroscopic Data for 1,2-Dibromotetrafluorobenzene
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
~-132 to -140 Multiplet Data not available Fs, Fe
~-155to -165 Multiplet Data not available Fa, Fs

Note: The chemical
shifts are referenced
to CFCls. The exact
chemical shifts and
coupling constants
can vary depending
on the solvent and
experimental
conditions. A singlet
has been reported at
-132 ppm for the CeF4
moiety in a related

metal complex.[2]

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited in

this guide.

Infrared (IR) Spectroscopy

The provided infrared spectrum was obtained from the NIST Chemistry WebBook. While

specific experimental details for 1,2-Dibromotetrafluorobenzene are not explicitly stated, a

general protocol for acquiring IR spectra of similar compounds at NIST is as follows:

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For gas-

phase measurements, this is often coupled with a gas chromatography (GC) system.[3]

e Sample Preparation: For a liquid sample like 1,2-Dibromotetrafluorobenzene, a thin film

can be prepared between two potassium bromide (KBr) or sodium chloride (NacCl) plates.

For gas-phase analysis, the sample is injected into the GC-FTIR system.
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» Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400
cm~1). For GC-FTIR, spectra are acquired continuously as the sample elutes from the GC
column. The resolution is typically set to 4 or 8 cm~1.[4]

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. A background spectrum of the empty sample holder or the carrier gas is
subtracted.

Mass Spectrometry (MS)

The mass spectrum was sourced from the NIST Chemistry WebBook. A general protocol for
obtaining an electron ionization (EI) mass spectrum using a Gas Chromatography-Mass
Spectrometer (GC-MS) is as follows:

e Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization source.

o Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as
dichloromethane or hexane, to an appropriate concentration (e.g., 1 mg/mL).

e Chromatographic Separation (GC):

o Injector: A small volume of the sample solution (e.g., 1 pL) is injected into the heated
injector port (e.g., 250 °C).

o Column: A capillary column (e.g., 30 m x 0.25 mm with a 0.25 pm film thickness) is used
for separation.

o Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

o Oven Temperature Program: A temperature gradient is applied to the oven to separate the
components of the sample.

e |onization and Mass Analysis (MS):

o lonization: As the analyte elutes from the GC column, it enters the ion source of the mass
spectrometer where it is bombarded with electrons (typically at 70 eV) to induce ionization
and fragmentation.
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o Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a quadrupole or other mass analyzer.

o Detector: An electron multiplier detects the ions, and the signal is processed to generate
the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are general protocols for acquiring 13C and °F NMR spectra of fluoroaromatic
compounds.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
multinuclear probe.

o Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCIs, acetone-
de) in a standard NMR tube. A concentration of 5-10 mg/mL is typical.

e 13C NMR Spectroscopy:

o Acquisition: Due to the low natural abundance of 3C and the complexities of C-F coupling,
a large number of scans are typically required to obtain a spectrum with an adequate
signal-to-noise ratio.

o Decoupling: Proton broadband decoupling is routinely applied.

o Data Processing: The free induction decay (FID) is processed with an exponential
multiplication to improve the signal-to-noise ratio, followed by Fourier transformation.

e 19F NMR Spectroscopy:

o Acquisition: °F is a high-abundance, high-sensitivity nucleus, so spectra can be acquired
relatively quickly.

o Referencing: Chemical shifts are typically referenced to an external standard, such as
CFCls (0 ppm).[5]

o Data Processing: The FID is processed with an exponential or Gaussian multiplication
followed by Fourier transformation.
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Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 1,2-Dibromotetrafluorobenzene.

General Workflow for Spectroscopic Analysis
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A generalized workflow for the spectroscopic analysis of 1,2-Dibromotetrafluorobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dibromotetrafluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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